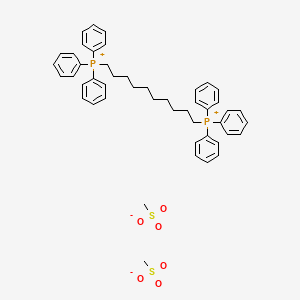
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate is a chemical compound known for its unique structure and properties It consists of a decane backbone with two triphenylphosphanium groups attached at the 1 and 10 positions, and each triphenylphosphanium group is further bonded to a methanesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate typically involves the reaction of decane-1,10-diol with triphenylphosphine and methanesulfonyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions usually require a temperature range of 0°C to room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification techniques suitable for industrial scales, such as large-scale chromatography or crystallization.
化学反应分析
Types of Reactions
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: The major products are often the corresponding phosphine oxides.
Reduction: The major products are the reduced forms of the phosphine groups.
Substitution: The major products are the substituted phosphonium salts.
科学研究应用
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
作用机制
The mechanism of action of (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate involves its interaction with molecular targets through its phosphonium groups. These groups can form strong bonds with various substrates, facilitating reactions such as catalysis or molecular recognition. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A simpler phosphine compound used widely in organic synthesis.
Bis(diphenylphosphino)methane: Another phosphine ligand with similar applications in coordination chemistry.
Decane-1,10-diyl bis(oxy)dibenzaldehyde: A compound with a similar decane backbone but different functional groups.
Uniqueness
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate is unique due to its combination of a long alkyl chain with phosphonium and methanesulfonate groups
属性
CAS 编号 |
144776-20-5 |
|---|---|
分子式 |
C48H56O6P2S2 |
分子量 |
855.0 g/mol |
IUPAC 名称 |
methanesulfonate;triphenyl(10-triphenylphosphaniumyldecyl)phosphanium |
InChI |
InChI=1S/C46H50P2.2CH4O3S/c1(3-5-25-39-47(41-27-13-7-14-28-41,42-29-15-8-16-30-42)43-31-17-9-18-32-43)2-4-6-26-40-48(44-33-19-10-20-34-44,45-35-21-11-22-36-45)46-37-23-12-24-38-46;2*1-5(2,3)4/h7-24,27-38H,1-6,25-26,39-40H2;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI 键 |
FSHFMFOMLOSGRT-UHFFFAOYSA-L |
规范 SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B12556021.png)
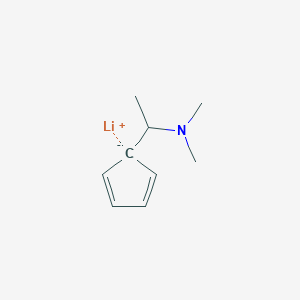

![[3-(Benzyloxy)but-1-en-1-yl]benzene](/img/structure/B12556044.png)

![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)
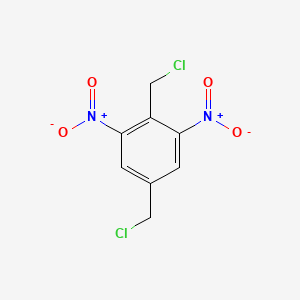

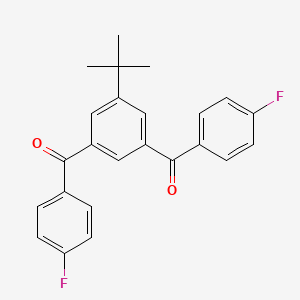

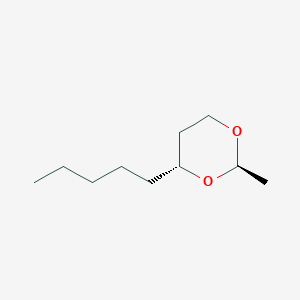
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
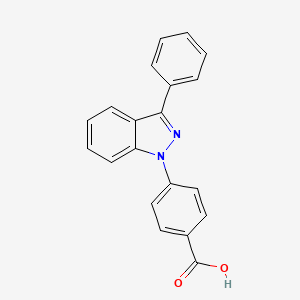
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)
